molecular formula C9H7FN2O2 B1532541 methyl 4-fluoro-1H-indazole-3-carboxylate CAS No. 1427504-03-7

methyl 4-fluoro-1H-indazole-3-carboxylate

Cat. No. B1532541
M. Wt: 194.16 g/mol
InChI Key: CRZHEJHYCVPWEC-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indazole-3-carboxylate is a compound with the CAS Number: 1427504-03-7 . It has a molecular weight of 194.17 . This compound is an intermediate of synthetic cannabinoids, a class of compounds with a high potential for abuse as psychoactive substances, acting as the agonist of the cannabinoid type 1 receptor .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 1H-indazoles can be synthesized by transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecule is composed of two planar segments connected at a bond angle of 110.90° at C6. The indazole ring is nearly coplanar with the ester moiety, suggesting that the ester moiety is conjugated with the aromatic ring .


Chemical Reactions Analysis

While specific chemical reactions involving methyl 4-fluoro-1H-indazole-3-carboxylate are not available, general reactions involving indazoles have been reported. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.17 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Viral Detection in Aquatic Systems

Research by Bettarel et al. (2000) involved the use of various nucleic acid labeling methods including fluorochromes for counting viruses in aquatic ecosystems. This study highlights the application of fluorochromes, which are potentially related to methyl 4-fluoro-1H-indazole-3-carboxylate, in environmental viral detection and ecological studies (Bettarel et al., 2000).

2. Synthesis of Indazoles

Lukin et al. (2006) describe a practical synthesis method for indazoles, utilizing o-fluorobenzaldehydes. This synthesis process, involving compounds structurally related to methyl 4-fluoro-1H-indazole-3-carboxylate, is significant in organic chemistry, particularly in the creation of specialized organic compounds (Lukin et al., 2006).

3. Analytical Methods in Forensic Science

A study by Yeter (2020) developed a sensitive analytical method to detect and quantitate a synthetic cannabinoid and its metabolites in blood samples. The relevance to methyl 4-fluoro-1H-indazole-3-carboxylate lies in the analytical techniques used for similar compounds in forensic toxicology (Yeter, 2020).

4. Metabolism of Synthetic Cannabinoids

Research by Wohlfarth et al. (2015) investigates the metabolic pathways of synthetic cannabinoids, including derivatives of indazole. This study is pertinent in understanding how similar compounds to methyl 4-fluoro-1H-indazole-3-carboxylate are metabolized in biological systems (Wohlfarth et al., 2015).

5. Corrosion Inhibition in Metals

Lagrenée et al. (2002) and Bentiss et al. (2007) discuss the use of triazole derivatives in corrosion inhibition of metals, an application that can be extrapolated to similar compounds like methyl 4-fluoro-1H-indazole-3-carboxylate. These studies contribute to our understanding of how these compounds can be used in industrial applications to prevent corrosion (Lagrenée et al., 2002); (Bentiss et al., 2007).

6. Supramolecular Chemistry

Schulze and Schubert (2014) explore the supramolecular interactions of 1,2,3-triazoles, which could be relevant to the study of methyl 4-fluoro-1H-indazole-3-carboxylate in similar contexts. Their research provides insights into the potential applications of these compounds in supramolecular and coordination chemistry (Schulze & Schubert, 2014).

Future Directions

The future directions of research on this compound could involve further exploration of its role as an intermediate in the synthesis of synthetic cannabinoids, as well as investigation into its potential for abuse as a psychoactive substance .

properties

IUPAC Name

methyl 4-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZHEJHYCVPWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-fluoro-1H-indazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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